molecular formula C16H10N2O2 B15439037 2-(1H-benzimidazol-2-yl)indene-1,3-dione CAS No. 75998-21-9

2-(1H-benzimidazol-2-yl)indene-1,3-dione

Cat. No.: B15439037
CAS No.: 75998-21-9
M. Wt: 262.26 g/mol
InChI Key: ZWUSYMIQTIYAEY-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-yl)indene-1,3-dione is a chemical hybrid scaffold that incorporates the indane-1,3-dione and benzimidazole pharmacophores, making it a compound of significant interest in multiple research fields. The indane-1,3-dione core is a privileged structure in chemistry, known for its versatility as a building block in applications ranging from biosensing and bioimaging to organic electronics and photopolymerization . Its strong electron-accepting ability and active methylene group allow for further functionalization via reactions like Knoevenagel condensation, enabling the design of more complex molecular architectures . The benzimidazole moiety is similarly a prominent structure in medicinal chemistry, frequently found in molecules with various biological activities. While the specific biological profile and mechanism of action for this compound require further investigation by researchers, its constituent parts suggest potential as a key intermediate in the development of novel biologically active compounds. This compound is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

CAS No.

75998-21-9

Molecular Formula

C16H10N2O2

Molecular Weight

262.26 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)indene-1,3-dione

InChI

InChI=1S/C16H10N2O2/c19-14-9-5-1-2-6-10(9)15(20)13(14)16-17-11-7-3-4-8-12(11)18-16/h1-8,13H,(H,17,18)

InChI Key

ZWUSYMIQTIYAEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents attached to the indene-1,3-dione core. These modifications influence electronic properties, solubility, and reactivity:

Compound Name Substituent/Functional Group Key Properties/Applications Reference
2-(1H-Benzimidazol-2-yl)indene-1,3-dione Benzimidazole Enhanced π-conjugation, potential corrosion inhibition, semiconductor applications
DMABI 4-(N,N-Dimethylamino)benzylidene Organic semiconductor, charge transport in thin films [1]
2-(9H-Xanthen-9-yl)indene-1,3-dione Xanthene Altered solubility, fluorescence properties [3]
2-(2-Bromophenyl)indene-1,3-dione Bromophenyl Industrial research; notable safety hazards (GHS Class 8) [12]
Pindone (2-(2,2-Dimethylpropanoyl)indene-1,3-dione) Dimethylpropanoyl Rodenticide; lipophilic for bioaccumulation [14]
Diphacinone Diphenylacetyl Anticoagulant rodenticide [18]

Key Observations :

  • Biological Activity: Substituents like diphenylacetyl (diphacinone) or dimethylpropanoyl (pindone) enhance bioactivity, suggesting the benzimidazole analog could be explored for pesticidal or pharmacological uses .
Electronic and Computational Insights

Density functional theory (DFT) studies on indene-1,3-dione derivatives reveal:

  • Frontier Molecular Orbitals (FMOs): Benzimidazole’s electron-deficient nature may lower the LUMO energy, enhancing electron-accepting capacity compared to electron-rich groups (e.g., dimethylamino in DMABI) . Energy gap (ΔE) correlates with stability; smaller gaps (e.g., in benzimidazole derivatives) suggest higher reactivity .
  • Adsorption on Metal Surfaces : Derivatives with planar structures (e.g., benzimidazole) exhibit stronger adsorption on Fe (110) surfaces, critical for corrosion inhibition .
Crystallographic and Solid-State Behavior
  • Hydrogen Bonding and π-π Stacking: Compounds like 2-hydroxy-2-(2-oxo-cycloheptyl)-dione form 3D networks via O–H⋯O and π-π interactions (centroid distance: 3.737 Å) .

Q & A

Q. What methodologies assess the compound’s stability under environmental stress (e.g., light, heat)?

  • Methodology :
  • Forced degradation : Expose to UV light (ICH Q1B guidelines) and monitor decomposition via HPLC.
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (e.g., % weight loss at 200°C) .

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